8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
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Overview
Description
8-(tricyclo[3311~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and subsequent functionalization to introduce the pyrazino and carbazole moieties. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide or chlorination with thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetic acid
- Di-1-adamantylphosphine
- Di(1-adamantyl)chlorophosphine
Uniqueness
8-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is unique due to its combination of a tricyclic core with pyrazino and carbazole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H30N2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
12-(1-adamantyl)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C24H30N2/c1-2-19-20-11-18(24-12-15-8-16(13-24)10-17(9-15)14-24)4-5-22(20)26-7-6-25-21(3-1)23(19)26/h4-5,11,15-17,21,25H,1-3,6-10,12-14H2 |
InChI Key |
SEZWQWWZHCXHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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